molecular formula C30H32N4O B4137989 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

货号 B4137989
分子量: 464.6 g/mol
InChI 键: WZGWPPJGXIMWPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. YM-155 was first identified in a high-throughput screening assay for compounds that can selectively inhibit the growth of cancer cells. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of YM-155 in cancer therapy.

作用机制

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide exerts its anticancer effects by inhibiting the expression of survivin, a protein that is essential for the survival of cancer cells. Survivin is overexpressed in many types of cancer and is associated with resistance to apoptosis. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide binds to the promoter region of the survivin gene and inhibits its transcription, leading to a decrease in survivin protein expression and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting survivin expression, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and docetaxel.

实验室实验的优点和局限性

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide also has some limitations. It has a relatively low yield and purity, and its mechanism of action is not fully understood. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not known.

未来方向

There are several future directions for research on 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide. One direction is to investigate the efficacy and safety of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in clinical trials. Another direction is to explore the potential use of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in combination with other chemotherapeutic agents, such as cisplatin and docetaxel. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide and to identify potential biomarkers that can predict the response to 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide treatment. Finally, the development of more efficient and scalable synthesis methods for 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide could facilitate its widespread use in cancer research and therapy.

科学研究应用

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can selectively inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with resistance to apoptosis.

属性

IUPAC Name

2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O/c1-29(2)18-23(19-30(3,4)34-29)31-28(35)22-15-16-24-25(17-22)33-27(21-13-9-6-10-14-21)26(32-24)20-11-7-5-8-12-20/h5-17,23,34H,18-19H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGWPPJGXIMWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 2
Reactant of Route 2
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 3
Reactant of Route 3
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 4
Reactant of Route 4
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 5
Reactant of Route 5
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 6
Reactant of Route 6
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。